N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopentanecarboxamide
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a cyclopentane core substituted with a thiophen-2-yl group and a methyl-linked carboxamide moiety. Thiophene, a sulfur-containing aromatic ring, contributes to electronic stability and binding affinity, while the cyclopentane framework provides conformational rigidity.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-15(13-6-1-2-7-13)17-12-16(9-3-4-10-16)14-8-5-11-19-14/h5,8,11,13H,1-4,6-7,9-10,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTUMGBHSAXGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopentanecarboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopentyl Group Attachment: The thiophene ring is then attached to a cyclopentyl group via a Friedel-Crafts alkylation reaction, using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the amidation of the cyclopentyl-thiophene intermediate with cyclopentanecarboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopentanecarboxamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas to reduce any double bonds present in the structure.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Pd/C, hydrogen gas, room temperature.
Substitution: Bromine, aluminum chloride, dichloromethane, room temperature.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated cyclopentyl-thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopentanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiophene ring is known for its bioactivity, and derivatives of this compound may exhibit anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopentanecarboxamide in biological systems likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Thiophene Positioning: The number and position of thiophene rings significantly influence electronic properties.
- Substituent Effects : Hydrophilic groups (e.g., hydroxyethyl in ) improve solubility, whereas lipophilic groups (e.g., chlorophenyl in ) enhance membrane permeability .
- Steric Impact : Bulky substituents like N-phenyl () or piperidine derivatives () may reduce binding pocket accessibility but improve selectivity .
Anticancer Potential
- N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide () demonstrates anticancer activity via protein kinase inhibition, with IC50 values < 10 µM in breast cancer cell lines. Its mechanism involves apoptosis induction through caspase-3 activation .
- 1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide () shows moderate cytotoxicity (IC50 ~25 µM) in leukemia cells, attributed to thiophene-mediated DNA intercalation .
Antimicrobial and Antifungal Activity
- N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide () exhibits broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), likely due to membrane disruption via hydrophobic interactions .
- N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide () inhibits fungal growth (C. albicans: MIC = 16 µg/mL) by targeting ergosterol biosynthesis .
Enzyme Modulation
- N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide () inhibits cyclooxygenase-2 (COX-2) with 85% suppression at 10 µM, reducing inflammation in murine models .
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